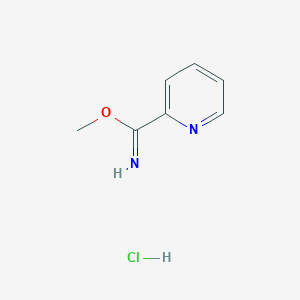![molecular formula C17H11FN2O4 B2912503 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-88-5](/img/structure/B2912503.png)
5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as diphenylethers . It is an aromatic compound containing two benzene rings linked to each other through an ether group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinetrione ring attached to a phenyl ring through a methylene bridge . The phenyl ring is further attached to a fluorophenoxy group .Applications De Recherche Scientifique
5-Fluoropyrimidinetrione has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of biomolecules, as an inhibitor of enzymes, and as a ligand for targeting specific proteins. It has also been used in the synthesis of various organic compounds, such as drugs and polymers. In addition, 5-Fluoropyrimidinetrione has been used as a model compound to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules.
Mécanisme D'action
Target of Action
Similar compounds have been shown to targetNF-κB in colon cancer cells . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
It’s suggested that similar compounds may act by inactivating nf-κb, thereby inhibiting the antiapoptotic function of nf-κb and reducing the ability of cancer cells to grow .
Result of Action
The result of the compound’s action could potentially be the inhibition of cancer cell growth, as suggested by the potential inactivation of NF-κB . This could lead to apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Fluoropyrimidinetrione in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low molecular weight, making it easy to handle and store. The main limitation of 5-Fluoropyrimidinetrione is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the research and development of 5-Fluoropyrimidinetrione. These include the development of new synthesis methods, the development of new applications for the compound, and the further exploration of its biochemical and physiological effects. In addition, further research is needed to explore the structure-activity relationships of 5-Fluoropyrimidinetrione and its interactions with proteins and other molecules. Finally, further research is needed to identify and characterize the metabolites of 5-Fluoropyrimidinetrione and to explore its potential therapeutic applications.
Méthodes De Synthèse
5-Fluoropyrimidinetrione can be synthesized by a variety of methods, including the nucleophilic aromatic substitution reaction of 4-fluorophenol with an appropriate amine, the condensation of 4-fluorophenol with formaldehyde, and the reaction of 4-fluorophenol with an appropriate amine and formaldehyde. The synthesis of 5-Fluoropyrimidinetrione is generally carried out under mild conditions and can be completed in a short time.
Propriétés
IUPAC Name |
5-[[2-(4-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJFKOBVHIVSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2912422.png)
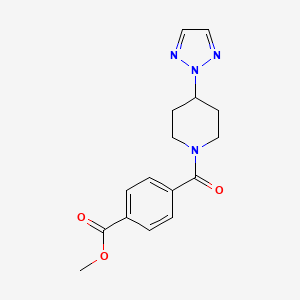
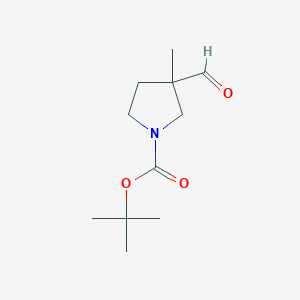
![Ethyl 3-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]propanoate](/img/structure/B2912425.png)
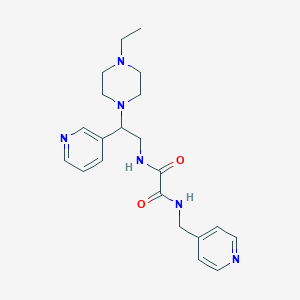
![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)
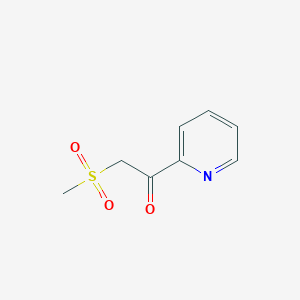
![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)
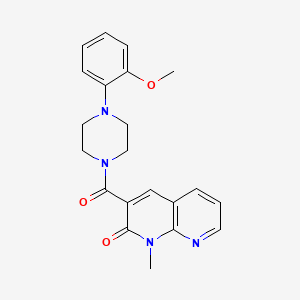
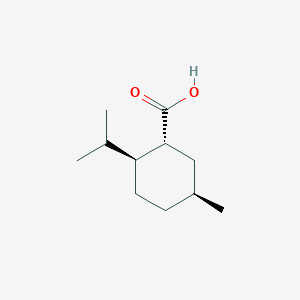
![N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2912439.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2912441.png)
![ethyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2912442.png)
